molecular formula C12H16ClNO2 B7868416 3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7868416
M. Wt: 241.71 g/mol
InChI Key: CGSVPBWTQUYIDC-UHFFFAOYSA-N
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Description

3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a tetrahydropyran-4-ylmethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloroaniline and tetrahydro-2H-pyran-4-ylmethanol.

    Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol is protected using a suitable protecting group, such as a silyl ether.

    Nucleophilic Substitution: The protected tetrahydro-2H-pyran-4-ylmethanol is then reacted with 3-chloroaniline in the presence of a base, such as sodium hydride, to form the desired product.

    Deprotection: The protecting group is removed under mild acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Lacks the tetrahydropyran-4-yl group, making it less sterically hindered.

    4-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Lacks the chloro substituent, which may affect its reactivity and binding properties.

Uniqueness

3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of both the chloro and tetrahydropyran-4-ylmethoxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(oxan-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSVPBWTQUYIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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